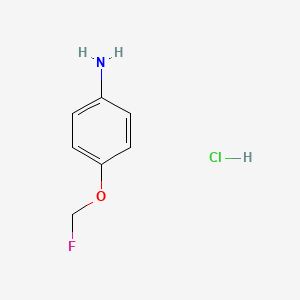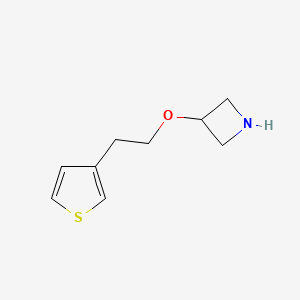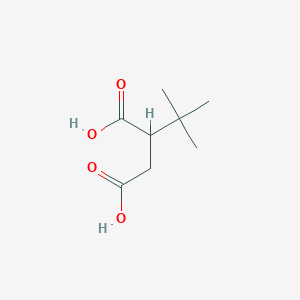![molecular formula C7H15NO B13618643 [cis-3-(Aminomethyl)cyclopentyl]methanol](/img/structure/B13618643.png)
[cis-3-(Aminomethyl)cyclopentyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[cis-3-(Aminomethyl)cyclopentyl]methanol: is a chemical compound with the molecular formula C7H15NO It is a cyclopentane derivative with an aminomethyl group and a hydroxymethyl group attached to the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [cis-3-(Aminomethyl)cyclopentyl]methanol typically involves the following steps:
Cyclopentane Derivatization:
Hydroxymethylation: The hydroxymethyl group can be introduced through reactions involving formaldehyde and reducing agents.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often use continuous flow reactors and advanced purification techniques to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [cis-3-(Aminomethyl)cyclopentyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in substitution reactions where the hydroxyl or amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products:
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of various substituted cyclopentane derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [cis-3-(Aminomethyl)cyclopentyl]methanol is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of certain chemical processes.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme interactions and metabolic pathways.
Drug Development: It serves as a building block in the synthesis of potential pharmaceutical agents.
Medicine:
Therapeutic Agents: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Diagnostic Tools: It can be used in the development of diagnostic reagents and imaging agents.
Industry:
Material Science: The compound is used in the production of polymers and advanced materials.
Agriculture: It is explored for its potential use in agrochemicals and plant growth regulators.
Comparison with Similar Compounds
Similar Compounds:
- [cis-2-(Aminomethyl)cyclopentyl]methanol
- [cis-2-Amino-2-methyl-cyclopentyl]methanol
- [cis-2-Amino-cyclopentyl]methanol
Comparison:
- Structural Differences: The position and nature of the functional groups differ among these compounds, leading to variations in their chemical and physical properties.
- Reactivity: The reactivity of these compounds can vary based on the position of the amino and hydroxyl groups.
- Applications: While all these compounds have potential applications in chemistry and biology, their specific uses may differ based on their unique properties.
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
[(1S,3R)-3-(aminomethyl)cyclopentyl]methanol |
InChI |
InChI=1S/C7H15NO/c8-4-6-1-2-7(3-6)5-9/h6-7,9H,1-5,8H2/t6-,7+/m1/s1 |
InChI Key |
DGYWRQKRNRUUGU-RQJHMYQMSA-N |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1CN)CO |
Canonical SMILES |
C1CC(CC1CN)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-Methyl-3-oxospiro[3.3]heptane-1-carboxylic acid](/img/structure/B13618604.png)



![6-(2-Bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane](/img/structure/B13618642.png)
